molecular formula C18H21N3O4S B5265787 4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide

4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide

Cat. No.: B5265787
M. Wt: 375.4 g/mol
InChI Key: ZQBDLYNRMPKEBS-UHFFFAOYSA-N
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Description

4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. This compound has gained significant attention in the scientific community due to its potential applications in various areas of research.

Mechanism of Action

The mechanism of action of 4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques. It also has anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques and reduce neuroinflammation. In inflammation research, this compound has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and the formation of beta-amyloid plaques. It also has anti-inflammatory properties, which may be useful in studying the inflammatory response. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide. One area of research is the development of more potent analogs of this compound that may have greater efficacy in inhibiting the growth of cancer cells and the formation of beta-amyloid plaques. Another area of research is the study of the mechanism of action of this compound, which may provide insights into its potential applications in other areas of research. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of 4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide involves the reaction of 4-hydroxybenzenesulfonamide with 4-(5-methylpyridin-2-yl)piperidine-1-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide has been extensively studied for its potential applications in various areas of research, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Inflammation research has also shown that this compound has anti-inflammatory properties.

Properties

IUPAC Name

4-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-2-7-16(20-12-13)18(23)8-10-21(11-9-18)17(22)14-3-5-15(6-4-14)26(19,24)25/h2-7,12,23H,8-11H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBDLYNRMPKEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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